molecular formula C13H19BrO2 B14411566 2-Bromo-1,3-dimethoxy-5-pentylbenzene CAS No. 82078-06-6

2-Bromo-1,3-dimethoxy-5-pentylbenzene

Cat. No.: B14411566
CAS No.: 82078-06-6
M. Wt: 287.19 g/mol
InChI Key: RNIRAPKCOBGWHD-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethoxy-5-pentylbenzene is an organic compound with the molecular formula C13H19BrO2. It is a derivative of benzene, characterized by the presence of bromine, methoxy, and pentyl groups attached to the benzene ring. This compound is an intermediate in the synthesis of various cannabinoids, including 8-Hydroxycannabinol, a metabolite of Cannabinol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethoxy-5-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethoxy-5-pentylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dimethoxy-5-pentylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding hydrocarbon, 1,3-dimethoxy-5-pentylbenzene.

Scientific Research Applications

2-Bromo-1,3-dimethoxy-5-pentylbenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly cannabinoids.

    Biology: Studying the metabolic pathways of cannabinoids and their interactions with biological systems.

    Medicine: Researching the pharmacological effects of cannabinoids and their potential therapeutic applications.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethoxy-5-pentylbenzene involves its role as an intermediate in the synthesis of cannabinoids. The compound undergoes various chemical transformations to form active cannabinoids, which interact with cannabinoid receptors (CB1 and CB2) in the body. These interactions modulate various physiological processes, including pain perception, appetite, and mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-dimethoxy-5-pentylbenzene is unique due to the presence of both bromine and pentyl groups, which confer specific reactivity and hydrophobic characteristics. These features make it a valuable intermediate in the synthesis of cannabinoids and other complex organic molecules.

Properties

CAS No.

82078-06-6

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

2-bromo-1,3-dimethoxy-5-pentylbenzene

InChI

InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(15-2)13(14)12(9-10)16-3/h8-9H,4-7H2,1-3H3

InChI Key

RNIRAPKCOBGWHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)Br)OC

Origin of Product

United States

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